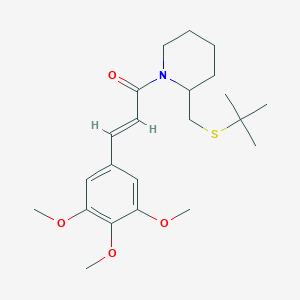

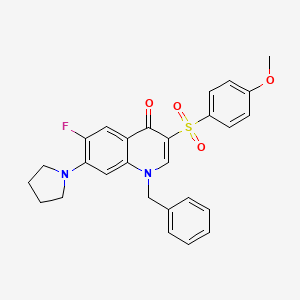

![molecular formula C17H12ClFN2O3S B2530747 (Z)-methyl 2-(2-((4-chlorobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865197-96-2](/img/structure/B2530747.png)

(Z)-methyl 2-(2-((4-chlorobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound , (Z)-methyl 2-(2-((4-chlorobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate, appears to be a derivative of benzothiazole with potential applications in chemical synthesis and possibly pharmaceuticals. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of related benzothiazole derivatives, which can be extrapolated to the compound of interest.

Synthesis Analysis

The synthesis of related compounds involves the formation of a thiazole or thiadiazole ring, which is a common feature in various chemical modifiers and pharmaceuticals. For instance, the efficient preparation of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, a modifier of cephalosporin antibiotics, was achieved from a dinitrile precursor, suggesting that similar strategies could be employed for the synthesis of this compound . Additionally, the use of triethyl phosphate as a more cost-effective reagent for the synthesis of thiazolyl benzothiazolyl thioesters indicates that economic considerations are taken into account in the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is often confirmed by X-ray crystallography, as seen in the case of the (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid . This technique would likely be used to determine the structure of this compound, ensuring the correct stereochemistry and confirming the presence of the (Z)-configuration, which is crucial for the biological activity of such compounds.

Chemical Reactions Analysis

The chemical reactivity of benzothiazole derivatives is influenced by the substituents on the thiazole ring and the presence of imino groups. The papers suggest that these compounds can undergo further reactions, such as the formation of thioesters under alkaline conditions . This implies that this compound could also participate in similar reactions, potentially leading to a variety of products with different chemical properties.

Physical and Chemical Properties Analysis

While the papers do not provide specific data on the physical and chemical properties of the compound , they do offer insights into the properties of similar compounds. For example, the solubility in organic solvents such as acetonitrile, the reaction temperatures, and the yields obtained under optimized conditions are discussed . These properties are essential for understanding the behavior of the compound during synthesis and its potential applications.

科学的研究の応用

Synthesis and Antimicrobial Activities

One of the key applications of compounds related to (Z)-methyl 2-(2-((4-chlorobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate is in the synthesis and evaluation of their antimicrobial activities. A study highlighted the synthesis, characterization, and antimicrobial activities of benzothiazole-imino-benzoic acid ligands and their metal complexes. These compounds, derived from amino-benzothiazole and 2-formylbenzoic acid, have shown good antimicrobial activity against bacterial strains causing infections in various parts of the body, including the mouth, lungs, breast, and gastrointestinal tract (Mishra et al., 2019).

Anticancer Potential

The structural motif of benzothiazole is also explored for its anticancer potential. Synthesis of new imidazolyl acetic acid derivatives, including those with 4-fluorobenzylidene components, has shown significant anti-inflammatory and analgesic activities, which indirectly supports their utility in designing anticancer agents (Khalifa & Abdelbaky, 2008). Moreover, novel fluoro-substituted Benzo[b]pyran compounds, which share a similar synthetic pathway or structural resemblance with this compound, have been tested against lung cancer cell lines, showing promising anticancer activity at low concentrations compared to reference drugs (Hammam et al., 2005).

Enzyme Inhibition for Diabetic Complications

Another significant application area is the synthesis of iminothiazolidin-4-one acetate derivatives for enzyme inhibition, specifically targeting aldose reductase inhibitors for the treatment of diabetic complications. These compounds have shown high inhibitory potency, presenting a potential pathway for novel drug development for managing diabetic complications (Ali et al., 2012).

特性

IUPAC Name |

methyl 2-[2-(4-chlorobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClFN2O3S/c1-24-15(22)9-21-13-7-6-12(19)8-14(13)25-17(21)20-16(23)10-2-4-11(18)5-3-10/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BACFBRYUPBJFLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClFN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methyl}quinolin-8-ol](/img/structure/B2530666.png)

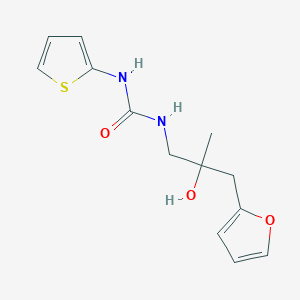

![3-phenyl-1-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2530672.png)

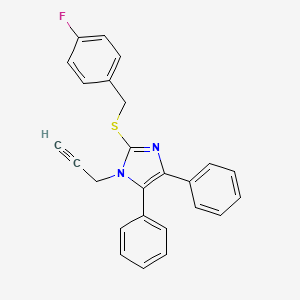

![(Z)-ethyl 7-methyl-3-oxo-5-((E)-styryl)-2-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2530674.png)

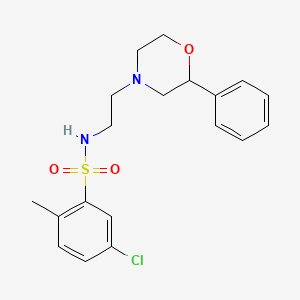

![(Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2530677.png)

![6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/no-structure.png)

![cyclopropyl[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanone O-(4-chlorobenzyl)oxime](/img/structure/B2530685.png)